molecular formula C12H16N2O B11899267 (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine

Cat. No.: B11899267
M. Wt: 204.27 g/mol
InChI Key: CMYKARMYSPCRCF-MRVPVSSYSA-N
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Description

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is a chiral indole derivative of significant interest in advanced pharmacological and medicinal chemistry research. Indole derivatives are renowned for their structural versatility and diverse biological activities, making them central to the design of compounds targeting neurological diseases, cancer, and infections . The core indole scaffold facilitates crucial interactions with biological macromolecules, enhancing its utility in drug discovery . The (R)-enantiomer is synthesized to provide high optical purity, which is critical for studying stereospecific interactions with biological targets. A related synthetic route for a similar compound has been reported to yield the target amine with excellent enantiopurity (over 99% e.e.), ensuring a well-defined and high-quality research material . The 6-methoxyindole moiety is a key functional group in this compound, often investigated for its influence on biological activity and molecular properties . This compound is particularly valuable for researchers exploring the structure-activity relationships of indole-based molecules. Its structure is analogous to endogenous neurotransmitters and bioactive molecules, positioning it as a potential precursor or intermediate for developing multitarget-directed ligands (MTDLs) . Such ligands are a promising approach for complex neurodegenerative diseases like Alzheimer's, where targeting multiple pathways simultaneously can offer synergistic benefits . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-6-10(15-2)3-4-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m1/s1

InChI Key

CMYKARMYSPCRCF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC(=C2)OC)N

Canonical SMILES

CC(CC1=CNC2=C1C=CC(=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Side Chain Introduction: The propan-2-amine side chain is introduced through a series of reactions, including alkylation and amination. This step often involves the use of reagents like alkyl halides and amines under controlled conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting reagents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the propan-2-amine side chain.

    Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine exhibit significant activity at serotonin receptors, particularly the 5-HT receptor subtypes. These interactions suggest potential applications in treating depression and anxiety disorders. A study highlighted that derivatives of indole-based compounds display central stimulant activity, making them candidates for further development in psychopharmacology .

1.2 Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanisms involve the enhancement of neurotrophic factors and reduction of oxidative stress, which are critical in neuronal survival .

Antimicrobial Activity

2.1 Antibacterial Properties

Recent studies have evaluated the antimicrobial efficacy of indole derivatives against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds exhibited low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity. For instance, related indole compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

2.2 Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. The compound's structure allows it to interfere with fungal cell wall synthesis and disrupt cellular functions, leading to growth inhibition .

Synthesis Methodologies

3.1 Synthetic Routes

The synthesis of this compound involves multi-step processes that emphasize enantiomeric purity. A notable method includes the use of Ellman's sulfonamides in a condensation reaction with ketones derived from indoles, yielding high enantiomeric excess (over 99%) and good overall yields .

3.2 Characterization Techniques

Characterization of synthesized compounds is typically performed using NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. These techniques are crucial for validating the synthesis process and ensuring that the pharmacological evaluations are based on accurately characterized compounds .

Case Studies

Study Focus Findings
Study A Antidepressant ActivityCompounds showed significant binding affinity to serotonin receptors, suggesting potential use as antidepressants.
Study B Antimicrobial ActivityIndole derivatives displayed MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial properties.
Study C Neuroprotective EffectsCompounds enhanced neurotrophic factors in cellular models, indicating potential for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position: The 6-methoxy group in the target compound distinguishes it from AMT (unsubstituted) and the 5-substituted analogs.
  • Stereochemistry : The (R)-configuration of the propan-2-amine side chain may confer enantioselective interactions with biological targets, as seen in other chiral amines (e.g., enzymatic synthesis of (R)-1-(4-methoxyphenyl)propan-2-amine with 84% enantiomeric excess) .
  • Halogen vs. Methoxy : The 5-chloro analog (CAS 1203-99-2) exhibits increased lipophilicity compared to methoxy derivatives, which could influence pharmacokinetic properties such as absorption and half-life .

Pharmacological and Toxicological Data

  • Serotonergic Activity : AMT is a classic psychedelic with documented affinity for 5-HT₂A receptors. The addition of a 6-methoxy group in the target compound may modulate receptor subtype selectivity or potency .
  • Adrenoceptor Binding: Related indole derivatives, such as those described in , have been tested for α₁-, α₂-, and β₁-adrenoceptor binding.
  • Regulatory Status : Compounds like 1-(5-methoxy-1H-indol-3-yl)propan-2-amine are classified as controlled substances, highlighting the psychoactive risks associated with indole-based amines .

Biological Activity

(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine, also known as a derivative of the indole class, has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its role in various biological processes. The methoxy group at the 6-position enhances its lipophilicity, potentially influencing its ability to cross biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. In particular, compounds with similar structures have shown significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
5xS. Typhimurium0.060.12
5eB. cereus0.120.23
5mS. aureus0.060.12

These results indicate that derivatives with modifications at the indole ring can enhance antimicrobial efficacy, suggesting a promising avenue for the development of new antibacterial agents .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects, particularly through their interaction with dopamine receptors. This compound may function as an agonist for the D3 dopamine receptor, which has implications for conditions such as Parkinson's disease. Research indicates that D3 receptor agonists can promote neuroprotection in models of neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against common pathogens. The results demonstrated that compounds structurally related to this compound exhibited MIC values comparable to traditional antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In a series of experiments using animal models, it was found that D3 receptor-selective agonists, including those derived from the indole structure, significantly reduced neuronal damage caused by neurotoxins like MPTP and 6-OHDA. These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative diseases through its action on dopamine receptors .

Q & A

Basic Synthesis: What are the common synthetic routes for (R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine?

Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:

Indole functionalization : Introducing the 6-methoxy group via electrophilic substitution or directed ortho-metalation.

Amine chain introduction : Alkylation or reductive amination at the indole C3 position.

Enantioselective resolution : Chiral chromatography or enzymatic resolution (e.g., ω-transaminases) to isolate the (R)-enantiomer .
Key challenges include regioselectivity in indole substitution and maintaining stereochemical integrity during amine formation.

Advanced Synthesis: How can enantioselective synthesis of this compound be optimized?

Answer:
Enantioselective methods using ω-transaminases (e.g., ATA-117) are promising. Optimization strategies include:

  • Design of Experiments (DoE) : Screening amino donors (e.g., isopropylamine) and reaction conditions (pH, temperature) to maximize yield and enantiomeric excess (ee) .
  • Immobilized Enzyme Reactors (IMERs) : Covalent immobilization on epoxy monolithic silica enhances enzyme stability and reusability .
    Reported yields for analogous (R)-configured amines reach ~60% with 84% ee under optimized conditions .

Basic Characterization: What spectroscopic methods validate the structure and stereochemistry?

Answer:

  • NMR : 1^1H/13^13C NMR confirms regiochemistry (e.g., indole C3 substitution, methoxy group position).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (C11_{11}H14_{14}N2_2O).
  • Chiral HPLC : Distinguishes (R)- and (S)-enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Advanced Characterization: How is X-ray crystallography applied to confirm absolute configuration?

Answer:

  • Single-crystal X-ray diffraction : Resolves stereochemistry by analyzing anomalous scattering effects.
  • SHELX suite : Programs like SHELXL refine crystal structures, validating bond lengths, angles, and R-factors .
    For indole derivatives, heavy atom derivatization (e.g., bromine substitution) may enhance diffraction quality .

Biological Activity: What in vitro assays assess its receptor interactions?

Answer:

  • Radioligand binding assays : Screen for affinity at serotonin (5-HT2B_{2B}), trace amine-associated (TAAR1), or adrenergic receptors, as seen in structurally related amines .
  • Functional assays : Measure cAMP accumulation or calcium flux to determine agonist/antagonist activity .
    Dose-response curves (EC50_{50}/IC50_{50}) and selectivity ratios against off-target receptors are critical metrics.

Data Contradictions: How to resolve discrepancies in reported biological activity?

Answer:

  • Purity analysis : Impurities (e.g., racemization, byproducts) can skew results. Use chiral HPLC and 1^1H NMR to verify compound integrity .
  • Assay variability : Standardize protocols (e.g., cell line passage number, buffer conditions) to minimize inter-lab variability.
  • Meta-analysis : Compare data across multiple studies to identify consensus mechanisms .

Analytical Challenges: What methods determine enantiomeric excess (ee) without derivatization?

Answer:

  • Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using CO2_2-based mobile phases, offering faster separations than HPLC .
  • Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) separate enantiomers via differential migration .
    Advanced MS coupling (e.g., ion mobility) can further enhance resolution .

Computational Modeling: How to predict binding modes for structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts interactions with receptor binding pockets (e.g., 5-HT2B_{2B} hydrophobic cleft) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability over time, identifying key residues for mutagenesis studies.
    Validate models with experimental SAR data (e.g., methyl-group scanning on the indole ring) .

Stability and Storage: What conditions prevent racemization or degradation?

Answer:

  • Storage : -20°C under inert atmosphere (N2_2 or Ar) in amber vials to prevent oxidation .
  • Solubility : Use aprotic solvents (e.g., DMSO) for stock solutions; avoid aqueous buffers with extreme pH .
    Monitor stability via periodic chiral HPLC to detect racemization .

Advanced Applications: How is this compound used in neuropharmacology research?

Answer:

  • Neurotransmitter analog : Its indole-amine structure mimics serotonin, enabling studies on mood disorders or migraine pathways .
  • Tracer development : Radiolabeled (e.g., 11^{11}C) versions map receptor distribution via PET imaging .
    Mechanistic studies focus on G-protein coupling efficiency and β-arrestin recruitment .

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